molecular formula C8H10BrCl2N B6208568 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2703780-98-5

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B6208568
CAS No.: 2703780-98-5
M. Wt: 270.98 g/mol
InChI Key: VWFYCLTYUFLMHR-UHFFFAOYSA-N
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Description

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrCl2N. It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride
  • 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride
  • 2-(4-bromo-3-fluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

2703780-98-5

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H

InChI Key

VWFYCLTYUFLMHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)Br.Cl

Purity

95

Origin of Product

United States

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